Eperisone Hydrochloride

描述

Historical Context and Discovery within Central Muscle Relaxants

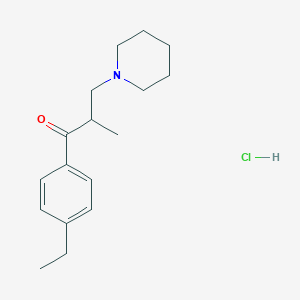

Eperisone (B1215868) hydrochloride, with the chemical name 1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one hydrochloride, was first launched in Japan in 1983. amazonaws.comnih.gov It was developed by Eisai Co., Ltd. as a treatment for improving muscle tone and addressing spastic paralysis. nih.govjst.go.jp The synthesis of racemic eperisone hydrochloride involves the Mannich condensation reaction of p-ethyl propiophenone (B1677668) with paraformaldehyde and piperidine (B6355638) hydrochloride. google.com

For many years, the precise biochemical mechanism of action of eperisone was not fully understood. nih.govjst.go.jp It was believed to act on the spinal cord and supraspinal structures to decrease the activity of gamma-efferent neurons, thereby reducing skeletal muscle tone. researchgate.net This action was thought to involve the inhibition of the pain reflex and the improvement of circulation. amazonaws.com

A significant breakthrough in understanding its mechanism came from recent research, which identified the purinergic P2X7 receptor as a target protein for eperisone. nih.govjst.go.jp This discovery was notable because eperisone was launched more than a decade before the P2X7 receptor was cloned in 1996, highlighting the value of phenotypic screening in drug discovery. jst.go.jp Eperisone demonstrates high selectivity for the P2X7 receptor, which is involved in pain pathways. jst.go.jp This finding has opened new avenues for research into its therapeutic effects.

Current Status in Global Pharmacopoeias and Research Landscape

This compound is officially recognized in the Japanese Pharmacopoeia (JP). researchgate.netmhlw.go.jpscispace.com While it is widely used in many Asian countries, it is not currently approved for use in the United States. researchgate.netpharmacompass.com

The research landscape for this compound is active and expanding. A review of analytical methods highlights the use of UV spectrophotometry, high-performance liquid chromatography (HPLC), and high-performance thin-layer chromatography (HPTLC) for its determination in pharmaceutical formulations. amazonaws.com Ongoing research is also exploring novel delivery systems, such as transdermal patches, to overcome the low oral bioavailability of eperisone due to high first-pass metabolism in the intestine. wikipedia.org Furthermore, its potential as an antihypertensive agent is under investigation. wikipedia.org

Recent studies have focused on its interaction with human serum albumin (HSA), the primary transport protein in plasma, to better understand its distribution and mechanism of action within the body. acs.org Additionally, the synthesis and evaluation of eperisone analogs are being explored to optimize its therapeutic properties and investigate its potential in other areas, such as type 2 diabetes, by targeting the prokaryotic homologue of CDKAL1. researchmap.jpacs.org

Significance of this compound as a Research Compound

This compound holds considerable significance as a research compound for several reasons. Its multifaceted mechanism of action, which includes skeletal muscle relaxation, vasodilation, and analgesic effects, makes it a valuable tool for studying the complex interplay between muscle spasticity, blood flow, and pain. researchgate.net

The discovery of its potent antagonism of the P2X7 receptor has repositioned eperisone as a tool for chemical biology, allowing for the elucidation of biological phenomena related to this receptor. jst.go.jp This has spurred further investigation into the role of P2X7 in muscle tone and spastic paralysis. jst.go.jp

Furthermore, the development of various crystalline salt forms of eperisone, such as mesylate and maleate (B1232345) salts of its enantiomers, provides researchers with well-characterized materials for studying its chemical and physical properties. google.com The study of its interaction with transport proteins like HSA contributes to a deeper understanding of drug-protein binding, a critical aspect of pharmacology. acs.org Research into novel formulations and analogs of eperisone continues to push the boundaries of its therapeutic potential, with investigations into its effects on conditions beyond muscle spasticity. wikipedia.orgresearchmap.jpacs.org

Detailed Research Findings

Recent research has provided significant insights into the molecular interactions and potential new applications of this compound.

P2X7 Receptor Antagonism: A key finding is the identification of the P2X7 receptor as a direct target of eperisone. nih.govjst.go.jp This receptor is a member of the purinergic P2X family of ion channels that are activated by extracellular ATP.

| Receptor Subtype | IC50 (nmol/L) | Selectivity vs. human P2X7 |

| Human P2X7 | 12.6 | - |

| Human P2X3 | Weak antagonism | 569-fold |

| Human P2X1-5 | >7170 | >569-fold |

| Data from a fluorescence assay study. jst.go.jp |

This high selectivity for the P2X7 receptor is significant as it suggests a more targeted mechanism of action with potentially fewer off-target effects. jst.go.jp For instance, the weak activity against the P2X3 receptor may explain the absence of taste-related side effects sometimes seen with less selective P2X3 antagonists. jst.go.jp

Interaction with Human Serum Albumin (HSA): Biophysical studies have characterized the binding of this compound to HSA. These studies are crucial for understanding the pharmacokinetics of the drug.

| Binding Parameter | Value | Method |

| Binding Site | Sudlow Site I (subdomain IIA) | Molecular Docking |

| Distance to Trp residue | 2.18 nm | Förster's Resonance Energy Transfer |

| Effect on HSA structure | Induces α-helix formation | Far-UV CD and FTIR spectroscopy |

| Data from spectroscopic, calorimetric, and molecular docking analyses. acs.org |

These findings indicate that eperisone binds to a specific site on HSA, which is essential for its transport in the bloodstream. acs.org

Development of Analogs: Researchers have synthesized and tested various analogs of eperisone to explore structure-activity relationships and identify compounds with potentially enhanced or novel therapeutic effects. researchmap.jpacs.org Modifications have been made to the 4-ethylphenyl moiety, the piperidine moiety, and the linker connecting them. researchmap.jp This research has identified analogs that show promise in rescuing mistranslation in a prokaryotic system, suggesting a potential new therapeutic avenue for conditions like type 2 diabetes. researchmap.jpacs.org

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Pharmacodynamics

Modulation of Neuronal Excitability

Eperisone (B1215868) hydrochloride influences the excitability of neurons primarily by blocking key voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials. This action occurs at the presynaptic terminals of primary afferent fibers, leading to a reduction in neurotransmitter release and subsequent dampening of neuronal circuits involved in muscle tone and pain perception.

Eperisone hydrochloride demonstrates a significant inhibitory effect on voltage-gated sodium channels. patsnap.comdrugbank.com This blockade is a cornerstone of its mechanism, contributing to a reduction in nerve excitation and the transmission of pain signals. patsnap.com The action is considered a primary component of its muscle relaxant effect. nih.gov By inhibiting these channels, particularly at the presynaptic terminals of primary afferent neurons, eperisone suppresses the release of neurotransmitters that would otherwise excite downstream neurons. researchgate.netresearchgate.netnih.gov This mechanism is believed to be central to its ability to interrupt pain reflex pathways. pharmatutor.orgresearchgate.net Studies comparing eperisone to its structural analogs and other local anesthetics have confirmed that the blockade of sodium channels is a major feature of its pharmacologic activity. nih.gov This action contributes to its ability to stabilize nerve membranes. researchgate.net

In conjunction with its effects on sodium channels, this compound is also a potent blocker of voltage-gated calcium channels (VDCCs). patsnap.comdrugbank.compatsnap.compatsnap.com The influx of calcium ions through these channels is a critical step for the release of neurotransmitters from presynaptic terminals. By blocking VDCCs, eperisone reduces this calcium influx, thereby diminishing neurotransmitter release and inhibiting the transmission of nerve impulses that lead to muscle contraction. patsnap.comresearchgate.netresearchgate.netnih.gov This combined blockade of both sodium and calcium channels results in a potent presynaptic inhibition at the primary afferent endings. nih.govresearchgate.net The effect on VDCCs is considered marked and contributes significantly to its spinal reflex inhibitory action. nih.gov Furthermore, the blockade of voltage-dependent calcium channels in vascular smooth muscles underlies the vasodilatory properties of the drug. researchgate.netnih.gov

Table 1: Comparative Effects of Eperisone and Other Muscle Relaxants on Ion Channels and Reflexes

| Drug | Voltage-Gated Sodium Channel Blockade | Voltage-Gated Calcium Channel Blockade | Monosynaptic Reflex Inhibition | Polysynaptic Reflex Inhibition |

| Eperisone | Present nih.gov | Marked nih.gov | Marked idexlab.com | Marked idexlab.com |

| Tolperisone (B1682978) | Present nih.gov | Present nih.gov | Dose-dependent nih.gov | Dose-dependent nih.gov |

| Lidocaine | Present nih.gov | Weak nih.gov | Not specified | Not specified |

| Baclofen (B1667701) | No effect idexlab.com | Not specified | Abolished nih.gov | Partially inhibited nih.gov |

Voltage-Gated Sodium Channel Blockade (VGSC)

Spinal Reflex Inhibition

Eperisone exerts a significant portion of its muscle relaxant effects by acting on the spinal cord. It depresses the excitability of spinal reflex arcs, which are fundamental circuits controlling muscle tone.

Table 2: Summary of Eperisone's Actions on Spinal Reflex Components

| Mechanism | Target | Consequence |

| Reflex Pathway Inhibition | Mono- and polysynaptic reflex arcs patsnap.comwikipedia.org | Decreased muscle reflex activity |

| Gamma-Efferent Inhibition | Gamma motor neurons patsnap.comnih.gov | Reduced muscle spindle sensitivity |

| Membrane Stabilization | Motoneuron membrane idexlab.com | Reduced motoneuron excitability |

Influence on Gamma-Efferent Firing and Spinal Cord Activities

Vascular Smooth Muscle Relaxation and Hemodynamic Effects

A key aspect of eperisone's pharmacological profile is its ability to relax vascular smooth muscles, leading to improved blood circulation. drugbank.com This effect is significant in alleviating symptoms associated with muscle hypertonia, where muscle contracture can compress blood vessels, leading to ischemia and the release of pain-inducing substances. researchgate.net

Clinical studies have specifically highlighted the positive effects of this compound on blood flow in the paraspinal muscles, which are often implicated in low back pain. Research has shown that eperisone can improve intramuscular oxygenation in these muscles. nih.gov A study involving patients with chronic low back pain demonstrated that a four-week course of this compound resulted in significantly higher relative changes in oxygenated hemoglobin during lumbar extension compared to control groups. nih.govresearchgate.net This suggests that eperisone improves the hemodynamic status of paraspinal muscles, potentially mitigating the ischemic conditions that contribute to pain and spasm. researchgate.netnih.gov By improving paraspinal blood flow, eperisone may help break the cycle of muscle spasm and pain in conditions like chronic low back pain. researchgate.netnih.gov

Vasodilatory Properties and Improved Blood Circulation

Interaction with Neurotransmitter Systems

This compound's mechanism of action also involves interaction with key neurotransmitter systems, further contributing to its muscle relaxant and analgesic effects.

This compound is understood to modulate the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system. patsnap.comcymitquimica.com By enhancing GABAergic inhibition, eperisone helps to reduce the excitability of motor neurons. patsnap.com This action contributes to the stabilization of neural activity, which is beneficial in managing conditions characterized by muscle spasticity and hyperactivity. patsnap.com

Recent research has identified this compound as a potent and selective antagonist of the P2X7 receptor, a type of purinergic receptor. jst.go.jpjst.go.jpnih.gov This finding has shed new light on the biochemical mechanism of action of eperisone. While it also shows weak antagonism for the human P2X3 receptor, it is significantly more selective for the P2X7 receptor. jst.go.jpmedchemexpress.com The antagonism of P2X7 receptors is thought to contribute to the analgesic effects of eperisone, as these receptors are implicated in pain pathways. jst.go.jp However, a direct link between P2X7 inhibition and skeletal muscle relaxation has not yet been established. jst.go.jp

Table 1: this compound P2X Receptor Activity

| Receptor Subtype | Activity | Selectivity |

|---|---|---|

| Human P2X7 | Antagonist | High jst.go.jp |

Pharmacokinetic Profile and Biopharmaceutical Considerations

Absorption and Distribution Kinetics

The initial phases of eperisone (B1215868) hydrochloride's journey through the body involve its absorption from the gastrointestinal tract and subsequent distribution into various tissues.

Following oral administration, eperisone hydrochloride is rapidly absorbed from the gastrointestinal tract. researchgate.netnih.govjddtonline.info This rapid absorption is consistent with its fast onset of muscle relaxant activity. nih.gov The absorption process is described as following first-order kinetics, with a typical population absorption rate constant (Ka) estimated at 1.5 h⁻¹ in a study involving healthy Korean volunteers. uq.edu.aunih.govresearchgate.net However, the drug undergoes extensive first-pass metabolism in the liver and intestines, which contributes to its low bioavailability. patsnap.comsci-hub.seresearchgate.net Studies have identified that cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4 in the intestine, are largely responsible for this presystemic metabolism. researchgate.netnih.gov

The time required to reach the maximum plasma concentration (Tmax) of this compound is relatively short, reflecting its rapid absorption. Studies have reported slightly different Tmax values, which is indicative of inter-study and inter-individual variability. In one study with healthy male volunteers, the Tmax was observed to be 1.6 hours. researchgate.netnih.gov Another study involving healthy adult males reported a Tmax range of 1.6 to 1.9 hours. mims.commims.commedsgo.phmims.com Research in healthy Korean volunteers found a mean Tmax of 1.02 hours after the first dose and 0.90 hours after a second dose. uq.edu.au Further bioequivalence studies have reported mean Tmax values of approximately 0.92 to 1.1 hours. researchgate.net

Table 1: Reported Tmax Values for this compound

| Tmax (hours) | Study Population | Citation |

|---|---|---|

| 1.6 | 12 healthy male volunteers | researchgate.netnih.gov |

| 1.6 - 1.9 | 8 healthy adult male volunteers | mims.commims.commedsgo.ph |

| 1.02 ± 0.38 | 15 healthy Korean volunteers (first dose) | uq.edu.au |

| 0.90 ± 0.34 | 15 healthy Korean volunteers (second dose) | uq.edu.au |

| 1.1 ± 0.5 | Healthy volunteers | researchgate.net |

The volume of distribution (Vd) provides insight into the extent of a drug's distribution in the body tissues compared to the plasma. For this compound, pharmacokinetic modeling suggests a two-compartment model best describes its distribution. uq.edu.au The apparent volume of distribution during the terminal elimination phase (Vz/F) was estimated to be 197.23 x 10³ L in one non-compartmental analysis. uq.edu.auresearchgate.net The apparent volume of distribution of the central compartment (Vc/F) was estimated in a population pharmacokinetic model to be 86.2 x 10³ L. uq.edu.aunih.govresearchgate.net These large values suggest extensive distribution of the drug into tissues. Significant inter-individual variability has been noted for Vc/F (130.3%), along with inter-occasion variability (30.8%). uq.edu.aunih.govresearchgate.net

Table 2: Volume of Distribution Parameters for this compound

| Parameter | Estimated Value | Method/Model | Citation |

|---|---|---|---|

| Vz/F | 197.23 x 10³ L | Non-compartmental analysis | uq.edu.auresearchgate.net |

Time to Maximum Plasma Concentration (Tmax)

Metabolism and Excretion

The body eliminates this compound primarily through metabolic processes, followed by excretion. The rate of these processes determines the drug's duration of action.

This compound is characterized by a rapid elimination from the body, as reflected by its short elimination half-life (t1/2). researchgate.netjddtonline.info This rapid elimination minimizes the risk of drug accumulation with repeated dosing. researchgate.netnih.gov Reported values for its half-life vary across studies. One study documented a half-life of 1.87 hours. researchgate.netnih.gov Other sources report a range of 1.6 to 1.8 hours. mims.commims.commedsgo.phmims.com A broader range of 1 to 4.3 hours has also been noted. jddtonline.info A non-compartmental analysis in Korean volunteers determined a mean elimination half-life of 3.81 hours, while a separate bioequivalence study reported values around 2.7 to 2.8 hours. uq.edu.aunih.govresearchgate.netresearchgate.net

Table 3: Reported Elimination Half-Life (t1/2) Values for this compound

| t1/2 (hours) | Study Details | Citation |

|---|---|---|

| 1.87 | 12 healthy volunteers | researchgate.netnih.gov |

| 1.6 - 1.8 | 8 healthy adult male volunteers | mims.commims.commedsgo.ph |

| 1.0 - 4.3 | General literature | jddtonline.info |

| 3.81 | Mean value in 15 healthy Korean volunteers | uq.edu.aunih.govresearchgate.net |

Apparent clearance (CL/F) is a measure of the rate at which a drug is removed from the body. This compound exhibits high clearance. A non-compartmental analysis estimated the mean CL/F to be 39.24 x 10³ L/h. uq.edu.aunih.govresearchgate.net A population pharmacokinetic model provided a typical population value of 30.8 x 10³ L/h. uq.edu.aunih.govresearchgate.net Similar to other pharmacokinetic parameters of eperisone, its clearance shows high variability. Studies have reported significant inter-individual variability (87.9%) and inter-occasion variability (23.8%) in CL/F. uq.edu.aunih.govresearchgate.net Factors such as aspartate aminotransferase levels and smoking status have been identified as potential covariates that may influence the clearance of eperisone. uq.edu.aunih.govresearchgate.net

Table 4: Apparent Clearance (CL/F) Values for this compound

| CL/F (x 10³ L/h) | Method/Model | Citation |

|---|---|---|

| 39.24 | Non-compartmental analysis | uq.edu.aunih.govresearchgate.net |

| 30.8 | Population PK model | uq.edu.aunih.govresearchgate.net |

| 42.75 ± 35.58 | Non-compartmental (first dose) | uq.edu.au |

Influence of Hepatic Metabolism on this compound Activity

Studies have identified that eperisone is metabolized into seven metabolites through oxidation and carbonyl reduction in human liver microsomes. nih.gov The primary major metabolites generated by CYP enzymes are designated as M3 and M4. nih.gov The formation of these metabolites is facilitated by specific CYP isoenzymes. While multiple CYPs are involved in the formation of M4, CYP2J2 is the main enzyme responsible for the creation of the M3 metabolite. nih.gov Furthermore, intestinal microsomes, which also contain CYP enzymes like CYP2J2 and CYP3A4, contribute to the presystemic metabolism of eperisone, further influencing its systemic exposure. researchgate.netnih.gov

The extensive nature of this hepatic metabolism results in a very low oral bioavailability for eperisone. This high first-pass metabolism in the intestine and liver significantly reduces the amount of unchanged drug that reaches systemic circulation. researchgate.net

A study exploring the influence of pathophysiological characteristics on eperisone's pharmacokinetics identified a potential inverse relationship between aspartate aminotransferase (AST) levels and the apparent clearance (CL/F) of the drug. nih.gov This suggests that individuals with compromised liver function, as indicated by elevated AST levels, may exhibit reduced clearance of eperisone, potentially leading to increased drug exposure and a higher risk of adverse effects.

Pharmacokinetic Variability and Covariates

The pharmacokinetic profile of this compound is marked by significant variability, which can be attributed to a range of factors including individual physiological differences and co-administered substances.

This compound exhibits high inter-individual and inter-occasion variability in its pharmacokinetic parameters. uq.edu.auresearchgate.net This variability has been quantified in population pharmacokinetic studies.

A study involving healthy Korean volunteers demonstrated substantial inter-individual variability (IIV) in the apparent clearance (CL/F) and apparent volume of distribution of the central compartment (Vc/F), with estimated coefficients of variation (CV%) of 87.9% and 130.3%, respectively. nih.gov Inter-occasion variability (IOV) for CL/F and Vc/F was also noted, with CV% values of 23.8% and 30.8%, respectively. nih.gov This high degree of variability can contribute to inconsistent drug exposure among individuals and even within the same individual on different occasions. uq.edu.au

The table below summarizes the key pharmacokinetic parameters and their variability based on a population analysis. nih.gov

| Pharmacokinetic Parameter | Typical Population Value | Inter-individual Variability (CV%) | Inter-occasion Variability (CV%) |

| Apparent Clearance (CL/F) | 30.8 x 10³ L/h | 87.9% | 23.8% |

| Apparent Volume of Distribution (Vc/F) | 86.2 x 10³ L | 130.3% | 30.8% |

| First-order Absorption Rate Constant (Ka) | 1.5 h⁻¹ | - | - |

| Mean Pharmacokinetic Parameters (Non-compartmental Analysis) | |||

| Elimination Half-life (t1/2) | 3.81 h | - | - |

| Apparent Clearance (CL/F) | 39.24 x 10³ L/h | - | - |

| Apparent Volume of Distribution (Vz/F) | 197.23 x 10³ L | - | - |

Data derived from a study in healthy Korean volunteers. nih.gov

Several demographic and pathophysiological factors have been investigated as potential covariates influencing the pharmacokinetics of this compound.

One study identified smoking status as a potential factor affecting the apparent clearance (CL/F) of eperisone. nih.gov The findings suggested that the clearance of eperisone in smokers may be reduced compared to non-smokers. uq.edu.au

As mentioned previously, liver function is a significant pathophysiological factor. An inverse relationship between aspartate aminotransferase (AST) levels and the apparent clearance of eperisone has been suggested, indicating that impaired liver function could lead to decreased drug clearance. nih.govuq.edu.au

While a population pharmacokinetic study explored the potential influence of thirty different demographic and pathophysiological characteristics, the specific impact of factors such as age and gender on eperisone pharmacokinetics has not been extensively detailed in the available literature. nih.govresearchgate.net Therefore, adjusting dosage based on these demographic characteristics is not currently standard practice, although caution is advised in elderly patients due to the potential for physiological hypofunction. wikipedia.org

The co-administration of this compound with other medications can potentially alter its pharmacokinetic profile, leading to changes in efficacy or safety.

Eperisone is frequently prescribed alongside nonsteroidal anti-inflammatory drugs (NSAIDs) for the management of musculoskeletal pain. researchgate.net

A randomized, open-label, crossover study in healthy Korean men investigated the pharmacokinetic interactions between this compound and aceclofenac (B1665411). The study concluded that there were no clinically significant pharmacokinetic differences for either drug when administered as monotherapy or in combination. nih.gov The geometric mean ratios (90% CIs) for the Cmax and AUC of eperisone when co-administered with aceclofenac were 1.18 (0.828–1.673) and 1.12 (0.836–1.507), respectively. nih.gov

Similarly, a study examining the interaction between pelubiprofen (B1679217), another NSAID, and this compound found no clinically significant changes in the pharmacokinetics of either drug. nih.govsci-hub.se For eperisone, the geometric mean ratios (90% CIs) of Cmax and AUC were 0.87 (0.67–1.15) and 1.05 (0.85–1.30), respectively, when given with pelubiprofen. nih.govsci-hub.se

While there is a lack of specific pharmacokinetic interaction studies between eperisone and ibuprofen (B1674241), some sources suggest they may not interact and can be used together safely. nih.gov One study on patients with acute non-specific low back pain found that the combination of ibuprofen and eperisone was more effective in pain reduction than ibuprofen alone, though this was a clinical outcome study and not a pharmacokinetic analysis. nih.goveuropeanreview.org

| Co-administered NSAID | Effect on Eperisone Pharmacokinetics |

| Aceclofenac | No clinically significant pharmacokinetic interaction observed. nih.gov |

| Pelubiprofen | No clinically significant pharmacokinetic interaction observed. nih.govsci-hub.se |

| Ibuprofen | No dedicated pharmacokinetic interaction studies found. Clinical studies suggest potential for safe co-administration. nih.gov |

The concomitant use of this compound with other central nervous system (CNS) depressants can lead to an enhancement of sedative effects. drugbank.com

There have been reports of disturbances in ocular accommodation when the related drug tolperisone (B1682978) hydrochloride was used with methocarbamol (B1676395). drugbank.com While specific pharmacokinetic data are limited, the potential for additive pharmacodynamic effects with CNS depressants is a significant clinical consideration.

Combining eperisone with substances such as benzodiazepines, opioids, and alcohol may result in increased drowsiness and dizziness. drugbank.com In a comparative study, eperisone demonstrated a comparable muscle relaxant efficacy to diazepam, but with a significantly lower incidence of drowsiness. researchgate.net

A case report described a patient who developed torsades de pointes after an overdose of eperisone and the short-acting benzodiazepine, triazolam, while also receiving nifedipine. nih.gov However, this case of overdose does not provide specific pharmacokinetic interaction data under therapeutic dosing conditions.

Patients are generally advised to avoid alcohol while taking eperisone due to the risk of excessive drowsiness. europeanreview.org Caution is also recommended when eperisone is taken with other CNS depressants. drugbank.com

Compound Names

Drug-Drug Interactions Affecting Pharmacokinetics

Interactions with Antihypertensive Drugs

The co-administration of this compound with antihypertensive drugs warrants careful consideration due to the potential for pharmacodynamic and pharmacokinetic interactions. Eperisone itself exhibits vasodilatory effects, which can contribute to a reduction in blood pressure. patsnap.com

While specific pharmacokinetic studies on the interaction of eperisone with many classes of antihypertensive drugs are not extensively documented in clinical literature, theoretical interactions based on the metabolic pathways and pharmacological properties of these drugs can be inferred. Eperisone's metabolism is known to involve multiple cytochrome P450 enzymes, including CYP2J2 and CYP3A4, which are responsible for its presystemic metabolism. nih.govresearchgate.net

General clinical advice suggests that the concurrent use of eperisone with antihypertensive medications may potentiate their blood pressure-lowering effects, potentially leading to hypotension. patsnap.com Patients receiving such combinations should be monitored for changes in blood pressure.

Below is a summary of potential interactions with various classes of antihypertensive drugs, primarily based on established drug interaction databases and the known pharmacology of eperisone.

| Antihypertensive Drug Class | Potential Interaction with this compound | Nature of Interaction |

| ACE Inhibitors (e.g., Captopril, Lisinopril) | Increased risk of hyperkalemia. drugbank.com | Pharmacodynamic |

| Angiotensin II Receptor Blockers (ARBs) (e.g., Azilsartan medoxomil, Candesartan cilexetil, Losartan) | Increased risk of hyperkalemia. drugbank.com Losartan may also increase the arrhythmogenic activities of Eperisone. drugbank.com | Pharmacodynamic, Potential Pharmacokinetic |

| Beta-Blockers (e.g., Atenolol, Betaxolol, Metoprolol) | May increase the arrhythmogenic activities of eperisone. drugbank.com The therapeutic efficacy of Bisoprolol may be increased. drugbank.com | Pharmacodynamic, Potential Pharmacokinetic |

| Calcium Channel Blockers (e.g., Amlodipine) | May increase the arrhythmogenic activities of eperisone. drugbank.com | Potential Pharmacokinetic |

| Diuretics (e.g., Hydrochlorothiazide) | The risk or severity of QTc prolongation can be increased when combined with Hydrochlorothiazide. drugbank.com | Pharmacodynamic |

| Alpha-Blockers (e.g., Alfuzosin) | Increased risk or severity of hypotension. drugbank.com | Pharmacodynamic |

| Renin Inhibitors (e.g., Aliskiren) | Increased risk or severity of hyperkalemia. drugbank.com | Pharmacodynamic |

Other Documented Pharmacokinetic Interactions

Pharmacokinetic studies have been conducted to evaluate the interaction of this compound with other commonly co-administered drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).

Interaction with NSAIDs

Clinical trials have investigated the pharmacokinetic profile of eperisone when administered with aceclofenac and pelubiprofen.

Aceclofenac: A randomized, open-label, crossover study in healthy Korean men evaluated the pharmacokinetic interaction between this compound and aceclofenac. The results indicated no clinically significant pharmacokinetic differences when the two drugs were administered in combination compared to monotherapy. nih.govdaneshyari.com The geometric mean ratios for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) for both eperisone and aceclofenac were within the standard bioequivalence range. nih.gov

Pelubiprofen: Similarly, a study on the co-administration of this compound with pelubiprofen in healthy Korean male volunteers found no clinically significant changes in the pharmacokinetic parameters of either drug. nih.gov

The tables below summarize the key pharmacokinetic findings from these interaction studies.

Table 1: Pharmacokinetic Interaction between this compound and Aceclofenac Data from a study in healthy Korean men. nih.gov

| Drug | Parameter | Eperisone Alone | Eperisone + Aceclofenac | Geometric Mean Ratio (90% CI) |

| Eperisone | Cmax (ng/mL) | 0.80 ± 1.01 | 0.87 ± 0.94 | 1.18 (0.828–1.673) |

| AUC0-∞ (ng·h/mL) | 2.05 ± 1.58 | 2.19 ± 1.51 | 1.12 (0.836–1.507) | |

| Aceclofenac | Cmax (ng/mL) | 6825 ± 1433 | 6328 ± 1234 | 0.93 (0.847-1.022) |

| AUC0-∞ (ng·h/mL) | 16501 ± 2883 | 16685 ± 2841 | 1.01 (0.979-1.036) |

Table 2: Pharmacokinetic Interaction between this compound and Pelubiprofen Data from a study in healthy Korean men. nih.gov

| Drug | Parameter | Monotherapy | Combination Therapy | Geometric Mean Ratio (90% CI) |

| Eperisone | Cmax (ng/mL) | Value Not Reported | Value Not Reported | 0.87 (0.67–1.15) |

| AUC0-∞ (ng·h/mL) | Value Not Reported | Value Not Reported | 1.05 (0.85–1.30) | |

| Pelubiprofen | Cmax (ng/mL) | Value Not Reported | Value Not Reported | 1.02 (0.87–1.19) |

| AUC0-∞ (ng·h/mL) | Value Not Reported | Value Not Reported | 0.97 (0.88–1.07) |

Interaction with Other Muscle Relaxants

Methocarbamol: There have been reports of disturbances in ocular accommodation with the concurrent use of methocarbamol and tolperisone, a drug structurally and pharmacologically similar to eperisone. wikipedia.orgmims.com This suggests a potential for a similar pharmacodynamic interaction with eperisone. mims.com

Preclinical Research Models and Methodologies

In vitro Studies

In vitro methodologies have been fundamental in dissecting the molecular targets and cellular effects of Eperisone (B1215868) hydrochloride.

Eperisone hydrochloride's mechanism of action involves the modulation of ion channel activity, a key factor in its antispasmodic effects. drugbank.com Research indicates that the compound functions as a blocker of voltage-gated channels. drugbank.com Specifically, it has been shown to inhibit both voltage-gated sodium channels (VGSCs) and calcium channels (VDCCs). patsnap.comresearchgate.net By influencing these channels, this compound can reduce the influx of calcium ions into cells, which is a critical step for muscle contraction. patsnap.com This reduction in intracellular calcium levels leads to a diminished force of muscle contraction, contributing to its muscle-relaxing effect. patsnap.com The blockade of these ion channels is a primary component of its ability to reduce the excitability of neurons in the spinal cord, thereby decreasing muscle stiffness and spasms. patsnap.com

Recent studies have identified purinergic P2X receptors as a significant target for this compound. Using fluorescence-based assays, researchers discovered that this compound is a potent and selective antagonist of the P2X7 receptor. nih.govmedchemexpress.com This finding was significant as the biochemical mechanism of the drug had been previously unknown for many years. nih.govjst.go.jp

The antagonism was found to be highly selective for the P2X7 subtype over other P2X receptors. researchgate.net For instance, while this compound showed weak antagonism for the human P2X3 receptor, it was found to be 569-fold more selective for the human P2X7 receptor. researchgate.net This selective blockade of P2X7 receptors is thought to contribute to its therapeutic effects, linking the compound to the modulation of pain and inflammation pathways where P2X7 receptors are known to play a role. nih.govresearchgate.net

Table 1: P2X Receptor Subtype Selectivity of this compound

| Receptor Subtype | Activity | Selectivity | Reference |

|---|---|---|---|

| Human P2X7 | Antagonist | High | nih.govresearchgate.net |

| Mouse P2X7 | Antagonist | High | researchgate.net |

| Human P2X3 | Weak Antagonist | 569-fold less than for P2X7 | researchgate.net |

Electrochemical studies have been employed to investigate the interaction of this compound with neurotransmitters like dopamine (B1211576). electrochemsci.org In one study, a carbon paste electrode modified with Eperisone was used to measure dopamine levels via cyclic voltammetry (CV). electrochemsci.org The results showed that the modified electrode significantly enhanced the oxidation peak current of dopamine compared to a bare electrode, suggesting an interaction between eperisone and dopamine. electrochemsci.org This enhancement is likely due to the formation of an inclusion complex between the two molecules at the electrode surface. electrochemsci.org

Fast-scan cyclic voltammetry (FSCV) is a technique used for real-time detection of rapid changes in extracellular dopamine concentrations in the brain. nih.gov The characteristic oxidation and reduction potentials allow for the specific identification of dopamine. nih.gov The study with the eperisone-modified electrode demonstrated a quasi-reversible voltammogram for dopamine. electrochemsci.org

Table 2: Cyclic Voltammetry Findings for Dopamine at an Eperisone-Modified Electrode

| Electrode | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Observation | Reference |

|---|---|---|---|---|

| Bare Carbon Paste Electrode (BCPE) | 238 mV | 120 mV | Standard response | electrochemsci.org |

| Eperisone Modified CPE (EPSMCPE) | Not specified | Not specified | Good enhancement of oxidation peak current | electrochemsci.org |

Studies on Vascular Smooth Muscle Relaxation

In vivo Animal Models

Animal models are indispensable for evaluating the systemic effects and therapeutic potential of this compound in a living organism.

The muscle relaxant activity of this compound has been extensively studied in animal models of muscle rigidity. nih.gov A key model used is the intercollicular decerebrated rat, which exhibits stable muscle rigidity. nih.gov In this model, the tonus of the hindlimb muscle (triceps surae) is quantified using electromyography (EMG). nih.gov

Studies comparing different administration routes in this rat model found that percutaneously administered eperisone showed potent and, notably, long-lasting muscle relaxant activity. nih.gov The effect was dose-dependent and persisted for over 60 minutes. nih.gov In contrast, intravenously injected eperisone also produced significant muscle relaxation, but the effect diminished within 30 minutes. researchgate.netnih.gov These findings suggest that percutaneous administration allows for efficient absorption and sustained action of the compound. nih.gov Male Wistar rats have been commonly used in these types of in vivo studies. selleckchem.com

Table 3: Effect of this compound in Decerebrated Rat Rigidity Model

| Administration Route | Observation | Duration of Action | Reference |

|---|---|---|---|

| Percutaneous | Significant, dose-dependent muscle relaxant activity | > 60 minutes | nih.gov |

| Intravenous | Significant muscle relaxant activity | < 30 minutes | researchgate.netnih.gov |

Pain Models and Nociceptive Assessment

This compound's analgesic properties have been investigated in various preclinical models designed to simulate different pain states, including neuropathic and inflammatory pain. These studies are crucial for understanding the compound's mechanism of action in suppressing pain signals.

Research has demonstrated that eperisone possesses significant antinociceptive effects in established models of neuropathic pain. researchgate.net In a spinal nerve ligation model in rats, a common method for inducing neuropathic pain, systemic administration of eperisone resulted in dose-dependent antinociception. researchgate.net Further studies have corroborated these findings in other neuropathic pain paradigms, such as the chronic constriction injury of the sciatic nerve and vincristine-induced neuropathy, where eperisone attenuated tactile allodynia. researchgate.net The analgesic action and inhibition of the pain reflex are considered key components of its therapeutic effect. drugbank.comdrugbank.comwikipedia.org

The compound's efficacy is not limited to neuropathic pain. Its role in managing musculoskeletal pain, which often has both nociceptive and inflammatory components, has also been explored. researchgate.net In models of acute low back pain and muscle spasm, eperisone has been shown to reduce both spontaneous and provoked pain. jst.go.jpnih.gov The mechanism for this is believed to involve the interruption of the vicious cycle of muscle spasm, ischemia, and pain. researchgate.net By alleviating the muscle contracture, eperisone may help to reduce the local release of nociceptive substances. researchgate.net

Recent research has also identified a novel mechanism for eperisone's analgesic effects through its interaction with the P2X7 receptor, which is known to be involved in pain and inflammation. researchgate.netjst.go.jp Eperisone was found to be a potent antagonist of the P2X7 receptor. jst.go.jp This finding links the drug's established analgesic properties to the modulation of purinergic signaling in the spinal cord, particularly involving microglia which express these receptors and are activated during pain states. jst.go.jp

Table 1: Summary of Preclinical Pain Models for this compound

| Pain Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Neuropathic Pain | |||

| Spinal Nerve Ligation | Rat | Produced dose-dependent antinociception. | researchgate.net |

| Chronic Constriction Injury | Rat | Attenuated tactile allodynia. | researchgate.net |

| Vincristine-Induced Neuropathy | Rat | Attenuated tactile allodynia. | researchgate.net |

| Musculoskeletal Pain | |||

| Acute Low Back Pain | Human studies referenced in preclinical context | Reduced spontaneous and provoked pain. | jst.go.jpnih.gov |

| Postsurgical Pain | Preclinical models referenced | Alleviates pain by breaking the spasm-pain-spasm cycle. | researchgate.net |

Neuropharmacological Investigations in Spinalized Animals

To isolate the effects of this compound on the spinal cord, independent of supraspinal (brain) influences, researchers have utilized spinalized animal models. These preparations, typically involving cats or rats, allow for detailed investigation of the drug's impact on spinal reflex pathways. researchgate.netpatsnap.com

Studies in spinalized cats have shown that eperisone primarily inhibits polysynaptic reflexes more selectively than monosynaptic reflexes. researchgate.net This action is crucial as it suggests a targeted effect on the complex neural circuits within the spinal cord that are often hyperexcitable in conditions of muscle spasticity. The drug acts on the spinal cord to reduce the activity of both alpha (α) and gamma (γ) motor neurons, which are responsible for muscle contraction and regulating muscle spindle sensitivity, respectively. researchgate.net This dual action helps to decrease skeletal muscle tone. researchgate.net

Further investigations in anesthetized cats with a split ventral root explored the effect of eperisone on the stretch reflex. nih.gov The results indicated that eperisone weakly inhibited the reflex activity of tonic motoneurons but produced a moderate to complete inhibition of phasic motoneurons. nih.gov Cross-correlation analysis suggested that these effects could be due to a lowering of the membrane potential of motoneurons or an inhibition of the monosynaptic transmission from muscle spindle primary afferents. nih.gov

The mechanism underlying this spinal reflex inhibition involves a presynaptic inhibition of neurotransmitter release from primary afferent endings. researchgate.net This is achieved through a combined blocking action on voltage-gated sodium and calcium channels. researchgate.netpatsnap.com Research on Renshaw cells, which are inhibitory interneurons in the spinal cord, in spinal cats revealed that eperisone depresses their early high-frequency discharges following stimulation, suggesting a differential effect on nicotinic acetylcholine (B1216132) receptors. nih.gov

Table 2: Neuropharmacological Effects of Eperisone in Spinalized Animal Models

| Animal Model | Preparation | Reflex/Neuron Studied | Key Findings | Reference |

|---|---|---|---|---|

| Cat | Spinalized | Polysynaptic and Monosynaptic Reflexes | More selective inhibition of polysynaptic reflexes. | researchgate.netresearchgate.net |

| Cat | Anesthetized, split ventral root | Stretch Reflex (Tonic and Phasic Motoneurons) | Weak inhibition of tonic motoneuron activity; moderate to complete inhibition of phasic motoneuron activity. | nih.gov |

| Cat | Spinalized | Renshaw Cells | Depressed early high-frequency discharges. | nih.gov |

| Cat / Rat | Decerebrate / Spinalized | Spinal Reflexes, Decerebrate Rigidity | Effective suppression of monosynaptic and polysynaptic reflexes. | researchgate.net |

Studies on Blood Flow Improvement in Musculoskeletal Tissues

In addition to its central muscle relaxant effects, this compound exhibits significant vasodilatory properties, leading to improved blood flow in musculoskeletal tissues. researchgate.netpatsnap.com This action is particularly relevant because muscle contracture can compress small blood vessels, leading to ischemia, which in turn causes the release of pain-producing substances and contributes to the pain-spasm cycle. researchgate.net

Eperisone relaxes vascular smooth muscles, which enhances circulation and improves microcirculation in skeletal muscles. patsnap.com This vasodilatory effect contributes to muscle relaxation by ensuring a better supply of oxygen and nutrients to muscle fibers and aiding in the removal of metabolic waste products. patsnap.com Studies have demonstrated that eperisone administration can lead to an increase in paraspinal muscle blood flow and improve intramuscular oxygenation.

The mechanism underlying this vascular effect has been investigated in vitro. A study on the guinea-pig basilar artery demonstrated that eperisone acts as a calcium antagonist on smooth muscle tissues. nih.gov It was found to block the voltage-dependent influx of calcium at the smooth muscle membrane, which is a critical step for contraction. nih.gov The compound inhibited contractions evoked by high concentrations of potassium and 5-hydroxytryptamine in a dose-dependent manner. nih.gov This calcium channel blocking activity provides a direct mechanism for its ability to relax vascular smooth muscle and increase blood flow. patsnap.compatsnap.com

Table 3: Research on this compound and Blood Flow

| Research Model | Focus of Study | Mechanism/Effect Observed | Key Findings | Reference |

|---|---|---|---|---|

| In vivo (Human) | Paraspinal Muscle Hemodynamics | Vasodilation, Oxygenation | Improved intramuscular oxygenation and increased paraspinal muscle blood flow. | |

| In vitro (Guinea-pig basilar artery) | Vascular Smooth Muscle Contraction | Calcium Antagonism | Blocks voltage-dependent calcium influx in smooth muscle cells, inhibiting contraction. | nih.gov |

| General Preclinical | Skeletal Muscle Circulation | Vasodilation | Relaxes vascular smooth muscles to enhance blood circulation. | patsnap.com |

Efficacy in Musculoskeletal Conditions

Low Back Pain with Muscle Spasm

This compound has demonstrated significant efficacy in the management of low back pain associated with muscle spasm. nih.govresearchgate.net In a prospective, randomized, double-blind, placebo-controlled, multicentric trial, 240 patients with acute musculoskeletal spasm and low back pain were randomized to receive either eperisone (150 mg/day) or a placebo for 14 days. nih.gov The study found a significantly greater improvement in the finger-to-floor distance (FFD) in the eperisone group compared to the placebo group. nih.gov Specifically, the mean FFD in the eperisone group improved from 150.66 mm to 41.75 mm, while the placebo group saw an improvement from 138.51 mm to 101.60 mm. nih.gov Furthermore, a good-to-excellent therapeutic response was reported by 79.46% of patients in the eperisone group, compared to 38.05% in the placebo group. nih.gov The need for rescue medication was also significantly lower in the eperisone group. nih.govresearchgate.net

Another study highlighted that the combination of this compound and ibuprofen (B1674241) was more effective in reducing pain and improving functional outcomes in patients with acute non-specific back pain with muscle spasm compared to ibuprofen alone, with a similar safety profile. researchgate.net After four weeks, a clinically significant pain reduction of over 50% was observed in 72.4% of patients in the combination therapy group, compared to 46.7% in the ibuprofen-only group. dovepress.com

Table 1: Efficacy of Eperisone in Low Back Pain

| Study Parameter | Eperisone Group | Placebo Group | P-value |

|---|---|---|---|

| Baseline FFD (mm) | 150.66 | 138.51 | - |

| FFD at Day 14 (mm) | 41.75 | 101.60 | <0.001 |

| Good-Excellent Response | 79.46% | 38.05% | - |

| Need for Rescue Medication | 35.71% | 73.45% | <0.001 |

FFD: Finger-to-Floor Distance

Cervical Spondylosis and Neck-Shoulder-Arm Syndrome

Clinical trials have supported the use of eperisone for symptoms associated with cervical spondylosis. A randomized, double-blind, placebo-controlled trial involving 157 patients demonstrated that eperisone provided a clear benefit in reducing pain in the nuchal region, back, arms, and shoulders, as well as alleviating stiffness. nih.gov In one study focusing on cervical syndrome, 50.5% of patients treated with eperisone showed moderate to marked improvement, with 87.1% experiencing at least some level of improvement. portico.org Specifically, a 70.5% improvement rate was noted for pain in the nuchal region. portico.org The drug is also reported to improve dizziness and tinnitus linked to cervical spondylosis. wikipedia.org

Spasticity and Spastic Paralysis

Eperisone has been evaluated for its efficacy in treating spasticity resulting from various neurological disorders. In a trial with patients suffering from myelopathy or spastic paraparesis, oral this compound resulted in a significant improvement in motor disability in 50% of the patients. europeanreview.org A randomized, placebo-controlled, double-blind, cross-over study involving patients with spastic palsy found that eperisone at a dose of 300 mg/day significantly reduced the intensity of spasticity and improved walking capability. nih.goveuropeanreview.org The reduction in spasticity intensity was statistically significant (p=0.004), as was the improvement in the patellar reflex (p=0.01). nih.gov

Postsurgical Pain Management

The role of eperisone as an adjuvant in managing postsurgical pain, particularly after procedures like total knee arthroplasty, has been investigated. researchgate.netminervamedica.it The rationale is that muscle spasm contributes significantly to postsurgical pain, creating a "spasm-pain-spasm" cycle. researchgate.netminervamedica.it By alleviating muscle spasm, eperisone can help break this cycle. researchgate.netminervamedica.it One study found that adding eperisone to a postoperative pain management protocol including a non-steroidal anti-inflammatory agent and celecoxib (B62257) resulted in significantly reduced pain scores and improved range of motion on post-operative days 3 to 14 compared to placebo or an NSAID alone. nih.gov Total morphine consumption was also lowest in the group receiving eperisone. nih.gov

Scapulohumeral Periarthritis

This compound has been shown to be effective in treating myotonic conditions associated with scapulohumeral periarthritis. researchgate.net In a study evaluating its efficacy for various shoulder arthropathies, including periarthritis of the shoulder, a significant percentage of patients showed improvement. portico.org

Comparative Efficacy Studies

Eperisone has been compared with other muscle relaxants in several clinical trials.

In a study comparing eperisone with thiocolchicoside (B1682803) for low back pain with muscle spasm, both drugs showed comparable efficacy in reducing pain and improving mobility. ijbcp.com After seven days of treatment, the finger-to-floor distance was reduced by 18 cm in the eperisone group and 17.36 cm in the thiocolchicoside group. ijbcp.com Pain scores were also similarly reduced in both groups. ijbcp.com Another study also found eperisone to be equipotent to thiocolchicoside in managing non-specific low back pain, though eperisone was better tolerated. njppp.com A randomized, double-blind study comparing eperisone with thiocolchicoside in patients with acute low back pain found that both medications had comparable analgesic and muscle relaxant efficacy. europeanreview.org Both treatments significantly reduced spontaneous pain and pain on movement, and both led to a clinically evident reduction in the "hand-to-floor" distance. europeanreview.org

A double-blind, randomized study compared eperisone with baclofen (B1667701) in patients with spastic palsy. nih.gov Both drugs were effective in reducing muscular tone and improving lower limb functionality. nih.gov However, only eperisone demonstrated a significant improvement in the joint range of motion (-32.5% vs. -14.6% for baclofen) and upper limb functionality. nih.gov Both treatments reduced the 10-meter walking time, but this effect was observed earlier (at week 2) with eperisone. nih.gov

Table 2: Comparative Efficacy of Eperisone vs. Thiocolchicoside in Low Back Pain

| Parameter | Eperisone | Thiocolchicoside |

|---|---|---|

| Reduction in FFD (cm) | 18 | 17.36 |

| Pain Score Reduction | 5.64 | 5.42 |

| Paravertebral Tenderness Reduction | 92.6% | 94.6% |

| Spasm Relief | 87% | 88% |

FFD: Finger-to-Floor Distance

Table 3: Comparative Efficacy of Eperisone vs. Baclofen in Spastic Palsy

| Parameter | Eperisone | Baclofen |

|---|---|---|

| Lower Limb Functionality Improvement | -9.1% (p<0.01) | -8.3% (p<0.05) |

| Upper Limb Functionality Improvement | -7.8% (p<0.01) | -6.3% (NS) |

| Joint Range of Motion Improvement | -32.5% (p<0.01) | -14.6% (NS) |

| 10-meter Walking Time Reduction | -20.2% (p<0.01) | -24.0% (p<0.01) |

NS: Not Significant

This compound vs. Thiocolchicoside

Multiple studies have compared the efficacy of this compound with thiocolchicoside, particularly in the management of acute low back pain.

In a randomized, double-blind study involving 160 patients with acute low back pain, both eperisone and thiocolchicoside demonstrated comparable analgesic and muscle relaxant effects over a 12-day treatment period. nih.gov Both treatment groups showed significant reductions in spontaneous pain, as well as pain on movement and pressure. nih.gov Muscle relaxation was evidenced by a progressive decrease in the "hand-to-floor" distance and an improvement in Lasegue's maneuver. nih.goveuropeanreview.org

Another prospective, randomized, open-label trial with 113 patients also concluded that eperisone has equivalent efficacy to thiocolchicoside in treating low back pain with muscle spasm. ijbcp.com In this study, the mean reduction in pain score on a Visual Analog Scale (VAS) by day 7 was 5.64 for the eperisone group and 5.42 for the thiocolchicoside group. ijbcp.com The finger-to-floor distance (FFD) reduced by 18 cm in the eperisone group and 17.36 cm in the thiocolchicoside group. ijbcp.com

A follow-up study with 196 patients further supported the comparable potency of the two drugs in reducing disability associated with non-specific low back pain. njppp.comnjppp.com While both groups showed statistically significant improvement from baseline, the difference in disability reduction between the two groups was not significant. njppp.comnjppp.com Some research suggests that while there is no statistically significant difference in pain relief and muscle spasm reduction between the two, clinical improvement may be slightly better in the eperisone group. indexcopernicus.com

Table 1: Comparative Efficacy of Eperisone vs. Thiocolchicoside in Low Back Pain

| Parameter | Eperisone Group | Thiocolchicoside Group | Study Reference |

|---|---|---|---|

| Mean Pain Reduction (VAS) | 5.64 | 5.42 | ijbcp.com |

| FFD Reduction (cm) | 18 | 17.36 | ijbcp.com |

| Disability Score Reduction (MODI) | From 26.13 to 11.47 | From 24.78 to 9.92 | njppp.comnjppp.com |

| Pain-Free on Movement (Day 12) | 20.3% | 13.8% | europeanreview.org |

This compound vs. Tizanidine (B1208945)

The comparative efficacy of eperisone and tizanidine has been evaluated in the context of chronic and acute low back pain.

A study involving 60 patients with chronic low back pain compared eperisone and tizanidine, both in combination with tramadol. nih.gov Both treatment combinations were found to be effective in reducing pain at rest and with effort over a 30-day period, with similar reductions in VAS scores at all timepoints. nih.gov

In a study of 50 patients with acute low back pain and muscle spasm, both eperisone and tizanidine showed comparable improvements in signs and symptoms. msjonline.org There was no statistically significant difference between the groups for pain at rest, pain at night, restriction of movement, stiffness, numbness, and tenderness. msjonline.orgresearchgate.net However, a statistically significant difference was observed in favor of eperisone for pain on movement and kinesalgia (pain on motion). msjonline.orgresearchgate.net

Another study reported that while the reduction in pain at rest, at night, and other related symptoms was higher in the eperisone group than in the tizanidine group, the difference was not statistically significant. However, the reduction in pain on movement and kinesalgia was statistically significant in the eperisone group.

Table 2: Efficacy Comparison of Eperisone vs. Tizanidine in Low Back Pain

| Parameter | Eperisone Group | Tizanidine Group | Study Reference |

|---|---|---|---|

| Roland Morris Score Reduction (Day 14) | 84.46% | 81.95% | msjonline.org |

| Pain on Movement & Kinesalgia | Statistically significant improvement | Less improvement compared to eperisone | msjonline.orgresearchgate.net |

| Pain at Rest Reduction (Day 14) | 95.38% | 80.0% | msjonline.org |

This compound vs. Baclofen

Eperisone has been compared with baclofen in the treatment of spastic palsy.

A double-blind, randomized trial with 80 patients evaluated the efficacy of eperisone versus baclofen over a six-week period. nih.gov Both drugs significantly improved the functionality of the lower limbs, but only eperisone showed a significant improvement in the functionality of the upper limbs. nih.gov Furthermore, only eperisone led to a significant improvement in the joint range of motion. nih.gov Both medications were effective in reducing muscular tone from the second week of treatment. nih.gov Electromyography results showed that both drugs decreased the Hmax/Mmax amplitude ratio, with a more pronounced effect in the eperisone group (-30.0% vs. -18.6% for baclofen). nih.govresearchgate.net

Table 3: Eperisone vs. Baclofen in Spastic Palsy

| Parameter | Eperisone Group | Baclofen Group | Study Reference |

|---|---|---|---|

| Lower Limb Functionality Improvement | -9.1% (P<0.01) | -8.3% (P<0.05) | nih.gov |

| Upper Limb Functionality Improvement | -7.8% (P<0.01) | -6.3% (NS) | nih.gov |

| Joint Range of Motion Improvement | -32.5% (P<0.01) | -14.6% (NS) | nih.gov |

| Hmax/Mmax Amplitude Ratio Reduction | -30.0% (P<0.01) | -18.6% (P<0.01) | nih.govresearchgate.net |

This compound vs. Diazepam

Clinical trials have also compared eperisone with diazepam for acute spinal muscle contracture.

In a randomized double-blind trial with 90 patients, eperisone was found to have comparable efficacy to diazepam as a muscle relaxant. researchgate.net However, a higher dose of eperisone (300 mg/day) was shown to be superior to diazepam in reducing muscle contracture and improving working capacity. researchgate.net Specifically, the higher dose of eperisone demonstrated a statistically significant advantage over diazepam in these aspects. Both treatments significantly reduced pain at rest and on palpation.

Methodologies for Clinical Assessment

The clinical efficacy of this compound is typically assessed using a combination of subjective pain scales and objective functional measures.

Visual Analog Scale (VAS) for Pain Assessment

The Visual Analog Scale (VAS) is a widely used subjective measure for pain intensity in clinical trials of eperisone. nih.govijbcp.comresearchgate.netnih.gov Patients are asked to rate their pain on a 100-mm line, where 0 represents "no pain" and 100 represents "unbearable pain". europeanreview.org

In a study comparing eperisone to a placebo for acute musculoskeletal spasm, the VAS was a primary outcome measure. researchgate.netnih.gov Similarly, in comparative studies against thiocolchicoside and tizanidine, the VAS was used to score spontaneous pain and pain on movement. nih.govijbcp.comnih.gov For instance, in an open-label trial, the mean VAS score for pain in the eperisone group decreased by 5.64 points by the end of the 7-day treatment period. ijbcp.com

Functional Outcome Measures (e.g., Finger-to-Floor Distance, Lasegue's Maneuver)

Objective functional outcome measures are crucial for quantifying the muscle relaxant effects of eperisone.

Finger-to-Floor Distance (FFD): This test measures the flexibility of the lumbar spine. clinicaltrials.gov The patient bends forward with knees fully extended, and the distance from the fingertips to the floor is measured. europeanreview.orgclinicaltrials.gov A reduction in this distance indicates improved flexibility and muscle relaxation. In a placebo-controlled trial, the eperisone group showed a significantly greater improvement in FFD (from 150.66 to 41.75) compared to the placebo group (from 138.51 to 101.60) over 14 days. researchgate.netnih.gov In a comparative study with thiocolchicoside, the FFD in the eperisone group was reduced by 18 cm. ijbcp.com

Lasegue's Maneuver (Straight Leg Raise Test): This test is used to assess nerve root irritation in the lumbar spine. europeanreview.org The patient lies supine, and the examiner passively raises the straightened leg. The angle at which pain is elicited is recorded. europeanreview.org An increase in the angle of pain-free leg elevation signifies improvement. nih.goveuropeanreview.org Studies comparing eperisone to thiocolchicoside have used this maneuver to demonstrate clinically evident muscle relaxation in both treatment groups. nih.goveuropeanreview.org In one such study, the articular excursion in the eperisone group increased from a baseline of 74.55° to 80.19° at the end of treatment. europeanreview.org

These objective measures, in conjunction with subjective pain assessments, provide a comprehensive evaluation of the therapeutic efficacy of this compound in clinical settings. nih.goveuropeanreview.orgijbcp.comresearchgate.netnih.govclinicaltrials.gov

Clinical Research and Therapeutic Efficacy

Clinical Endpoints and Assessment Tools

The therapeutic efficacy of eperisone (B1215868) hydrochloride in reducing muscle hypertonia and spasticity is quantified in clinical research through various validated scales and functional tests. These tools provide objective and subjective measures of changes in muscle tone, stiffness, and the patient's functional capacity.

A network meta-analysis of studies on oral drugs for spasticity of different origins found that eperisone was significantly more effective than placebo in reducing spasticity as measured by the Modified Ashworth Scale. nih.gov This scale is a widely used clinical tool to assess the resistance encountered during passive soft-tissue stretching. In this analysis, eperisone demonstrated a mean difference of -0.80 on the scale compared to placebo. nih.gov

In a double-blind, randomized trial comparing eperisone with baclofen (B1667701) in patients with spastic palsy, several methods were used to evaluate efficacy. researchgate.netnih.gov These included the Modified Ashworth Scale for muscle tone, Pedersen's scale for functional analysis, joint range of motion, and the 10-meter walking time. researchgate.netnih.gov Both treatment groups showed significant improvements in muscle tone after six weeks. researchgate.net The study noted that both drugs reduced muscular tone starting from the second week of treatment. nih.gov Notably, only eperisone was found to significantly improve the joint range of motion. nih.gov Another study comparing eperisone to physiotherapy for post-stroke spasticity also used a grading of muscle tone to assess outcomes, finding eperisone to be comparable to physiotherapy in improving spasticity. nih.gov

Functional tests are also crucial in assessing the real-world impact of spasticity reduction. In patients with acute low back pain and muscle spasm, the "hand-to-floor" or "finger-to-floor" distance is a common measure of lumbar flexion and hamstring flexibility. One study involving patients with acute non-specific back pain found that a combination of eperisone and ibuprofen (B1674241) led to improved mobility, as measured by the finger-to-floor distance, with 75.9% of patients in the combination group achieving a distance of less than 10 cm by the end of the study. nih.govukdw.ac.id A double-blind randomized study also demonstrated a progressive reduction in the "hand-to-floor" distance in patients treated with eperisone for low back pain. europeanreview.orgresearchgate.netnih.gov

The Lasegue's manoeuvre, or straight leg raise test, is another clinical sign used to evaluate muscle tightness and nerve root irritation, often associated with low back pain. Research has shown that treatment with eperisone leads to an increase in the articular excursion during this manoeuvre, indicating muscle relaxation. europeanreview.orgresearchgate.netnih.gov

The table below summarizes clinical research findings on the efficacy of eperisone hydrochloride as measured by various muscle tone and spasticity scales.

| Study Focus | Assessment Tool(s) | Key Findings | Citations |

| Spasticity of different etiologies | Modified Ashworth Scale | Eperisone showed a statistically significant reduction in spasticity compared to placebo (Mean Difference: -0.80). | nih.gov |

| Spastic Palsy | Modified Ashworth Scale, Pedersen's Scale, Joint Range of Motion, 10-meter walking time | Both eperisone and baclofen significantly improved muscle tone; only eperisone improved joint range of motion. | researchgate.netnih.gov |

| Post-Stroke Spasticity | Muscle Tone Grade | Eperisone was comparable to physiotherapy in reducing spasticity and improving the grade of muscle tone. | nih.gov |

| Acute Low Back Pain | "Hand-to-Floor" / "Finger-to-Floor" Distance, Lasegue's Manoeuvre | Eperisone treatment resulted in a significant reduction in the hand-to-floor distance and increased articular excursion in the Lasegue's test, indicating muscle relaxation. | nih.goveuropeanreview.orgresearchgate.netnih.gov |

| Acute Non-Specific Back Pain | Visual Analog Scale (VAS), Finger-to-Floor (FTF) Distance | The combination of eperisone and ibuprofen was more effective in reducing pain (VAS) and improving mobility (FTF distance) than ibuprofen alone. | nih.govukdw.ac.id |

The Modified Oswestry Disability Index (ODI) is a "gold standard" questionnaire for assessing the level of functional disability in individuals with low back pain. wikipedia.orgphysio-pedia.com It evaluates how pain affects activities of daily living such as personal care, lifting, walking, sitting, standing, sleeping, social life, and traveling. wikipedia.org A study comparing eperisone with thiocolchicoside (B1682803) for non-specific low back pain utilized the Modified ODI to quantify the patients' dysfunctional status. njppp.com In this study, the mean disability score in the eperisone group decreased significantly from a baseline of 26.13 to 11.47 after seven days of treatment. njppp.com The change from baseline was statistically significant within the group, indicating a marked improvement in functional status. njppp.com

Another commonly used tool is the Roland Morris Disability Questionnaire (RMDQ), which also assesses physical disability due to low back pain. In a comparative study of eperisone and tizanidine (B1208945) for low back pain with muscle spasm, the RMDQ was used to measure outcomes. msjonline.orgresearchgate.net Patients receiving eperisone showed a substantial reduction in their mean RMDQ score, from 16.48 at the start of the study to 2.56 by day 14, representing an 84.46% improvement. msjonline.orgresearchgate.net This highlights a significant reduction in disability and an improvement in the ability to perform daily activities. msjonline.org

These indices provide valuable patient-reported outcome data, complementing the objective clinical measures of muscle tone and spasticity. They confirm that the muscle relaxant effects of eperisone translate into meaningful improvements in quality of life and a reduction in disability for patients with painful musculoskeletal disorders. nih.gov

The table below presents findings from clinical studies that used quality of life and disability indices to evaluate the efficacy of this compound.

| Study Focus | Assessment Index | Key Findings | Citations |

| Non-specific Low Back Pain | Modified Oswestry Disability Index (ODI) | The mean disability score in the eperisone group decreased from 26.13 at baseline to 11.47 after 7 days, a statistically significant improvement. | njppp.com |

| Low Back Pain with Muscle Spasm | Roland Morris Disability Questionnaire (RMDQ) | The mean RMDQ score for patients on eperisone reduced from 16.48 on day 1 to 2.56 on day 14, an 84.46% improvement in disability. | msjonline.orgresearchgate.net |

Safety Profile and Tolerability in Clinical Research

Adverse Event Profiles

Gastrointestinal disturbances are among the frequently reported side effects of eperisone (B1215868) hydrochloride. patsnap.com These effects are generally mild and may include nausea, vomiting, abdominal discomfort, loss of appetite, stomach discomfort, dry mouth, constipation, diarrhea, and abdominal distension. vinmec.compatsnap.comechemi.comrad-ar.or.jppracto.com In a randomized, double-blind, placebo-controlled trial, nausea and abdominal pain were common adverse events reported in both the eperisone and placebo groups. nih.gov Another study noted that only 5% of patients treated with eperisone experienced minor gastrointestinal side effects. europeanreview.org Taking the medication after meals may help to alleviate some of these gastrointestinal issues. vinmec.com In some studies, gastrointestinal adverse reactions were minor, but in a small percentage of patients, they necessitated stopping the treatment. nih.gov

Table 1: Reported Gastrointestinal Side Effects of Eperisone Hydrochloride

| Side Effect | Reported Frequency | Sources |

|---|---|---|

| Nausea | Common | vinmec.compatsnap.comechemi.compracto.comnih.gov |

| Abdominal Pain/Discomfort | Common | vinmec.compatsnap.comechemi.comrad-ar.or.jppracto.comnih.gov |

| Vomiting | Common | vinmec.comechemi.comrad-ar.or.jppracto.com |

| Loss of Appetite | Reported | echemi.comrad-ar.or.jp |

| Dry Mouth | Reported | vinmec.comechemi.com |

| Constipation | Reported | echemi.comrad-ar.or.jp |

| Diarrhea | Reported | echemi.comrad-ar.or.jppracto.com |

| Abdominal Distension | Reported | vinmec.comechemi.com |

| Stomatitis | Occasionally | vinmec.comechemi.com |

Headache and dizziness are also commonly reported adverse events associated with this compound treatment. patsnap.comnih.gov While typically mild, these symptoms can affect daily activities. patsnap.com Dizziness can be a particular concern due to the increased risk of falls, especially in the elderly. patsnap.com Patients experiencing these side effects are often advised to avoid activities that require full alertness, such as driving or operating heavy machinery. rad-ar.or.jp In some cases of fatigue, headache, or drowsiness, a dose reduction or discontinuation of the medication may be considered. vinmec.com

This compound is noted for having a relatively low incidence of central nervous system (CNS) effects, such as drowsiness and sedation, when compared to other muscle relaxants. wikipedia.orgresearchgate.net This characteristic is considered a significant advantage, as it allows for muscle relaxation without a substantial reduction in alertness. wikipedia.orgnih.gov However, side effects such as drowsiness, insomnia, body stiffness, limb numbness, and limb tremor can still occur. vinmec.comechemi.com In one study, mild somnolence was reported in a small number of patients. nih.gov Although the use of centrally acting muscle relaxants is often associated with drowsiness, dizziness, and ataxia, eperisone is often highlighted as being devoid of these detrimental effects on the CNS. nih.govresearchgate.net

Although uncommon, hypersensitivity reactions to this compound can occur and may range from mild skin reactions to severe anaphylaxis. patsnap.comnih.gov Reported skin reactions include rash, itching, and erythema multiforme exudativum. vinmec.comrad-ar.or.jp In the event of symptoms like redness, itching, urticaria, or edema of the face and other body parts, treatment should be discontinued (B1498344). wikipedia.org

There are case reports of eperisone-induced anaphylaxis, a serious, life-threatening allergic reaction. nih.govkoreamed.orgkoreamed.orgnih.gov A study analyzing pharmacovigilance data found that cutaneous hypersensitive reactions were the most common adverse drug reactions (ADRs), and anaphylaxis was the fifth most common, accounting for 16.9% of eperisone-related ADRs. nih.govresearchgate.netresearchgate.net The mean age of patients who experienced anaphylaxis was around 50 years, with a higher incidence in women. nih.gov The onset of immediate-type hypersensitivity reactions can occur within 15 to 60 minutes of taking the drug. researchgate.net Due to its rarity and the frequent co-administration with other drugs like NSAIDs, diagnosing eperisone-induced anaphylaxis can be challenging. koreamed.orgkoreamed.org